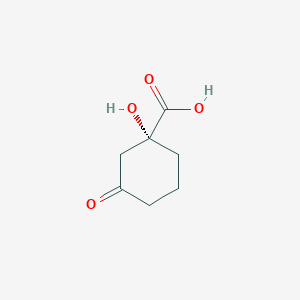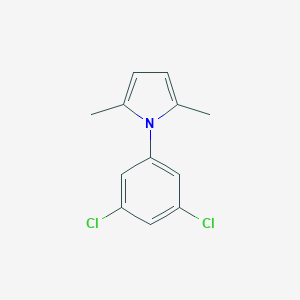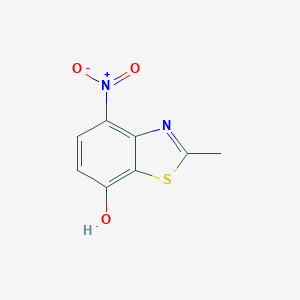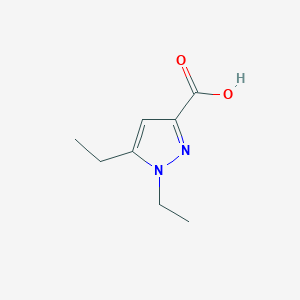
1,5-Diethyl-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1,5-Diethyl-1H-pyrazole-3-carboxylic acid, also known as DEPC, is a heterocyclic organic compound that has been widely used in scientific research applications. DEPC is a pyrazole derivative that possesses a carboxylic acid functional group, which makes it a versatile molecule for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that 1,5-Diethyl-1H-pyrazole-3-carboxylic acid inhibits the activity of RNAse by modifying the histidine residues in the active site of the enzyme. The carboxylic acid group of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid reacts with the imidazole ring of histidine, resulting in the inhibition of RNAse activity.
Efectos Bioquímicos Y Fisiológicos
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its inhibition of RNAse and protein kinases, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been shown to inhibit the activity of various enzymes involved in lipid metabolism. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is its ability to inhibit RNAse activity, which is essential for the isolation and analysis of RNA molecules. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is also relatively easy to synthesize and is readily available. However, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and cellular processes are not well understood.
Direcciones Futuras
There are several future directions for the use of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid in scientific research. One area of interest is the development of new RNAse inhibitors based on the structure of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid. Another area of interest is the study of the effects of 1,5-Diethyl-1H-pyrazole-3-carboxylic acid on other enzymes and cellular processes. Additionally, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid could be used as a starting material for the synthesis of new heterocyclic compounds with potential therapeutic applications.
Conclusion:
In conclusion, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a versatile molecule that has been widely used in scientific research applications. Its ability to inhibit RNAse activity and protein kinases makes it a valuable tool in the study of various cellular processes. While its mechanism of action and effects on other enzymes and cellular processes are not fully understood, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid holds promise for future research and the development of new therapeutic agents.
Aplicaciones Científicas De Investigación
1,5-Diethyl-1H-pyrazole-3-carboxylic acid has been used in various scientific research applications, including biochemistry, pharmacology, and neuroscience. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is a potent inhibitor of RNAse, an enzyme that degrades RNA molecules. Therefore, 1,5-Diethyl-1H-pyrazole-3-carboxylic acid is commonly used to treat RNA samples to remove any contaminating RNAse activity. 1,5-Diethyl-1H-pyrazole-3-carboxylic acid has also been shown to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling pathways. This inhibition can be useful in studying the role of protein kinases in various cellular processes.
Propiedades
Número CAS |
165743-59-9 |
|---|---|
Nombre del producto |
1,5-Diethyl-1H-pyrazole-3-carboxylic acid |
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
1,5-diethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-7(8(11)12)9-10(6)4-2/h5H,3-4H2,1-2H3,(H,11,12) |
Clave InChI |
ORRPVDRMUOYUKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=NN1CC)C(=O)O |
SMILES canónico |
CCC1=CC(=NN1CC)C(=O)O |
Sinónimos |
1H-Pyrazole-3-carboxylicacid,1,5-diethyl-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


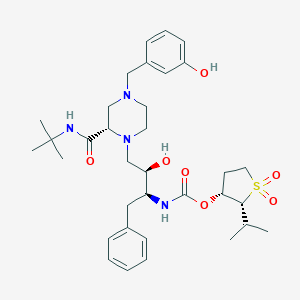
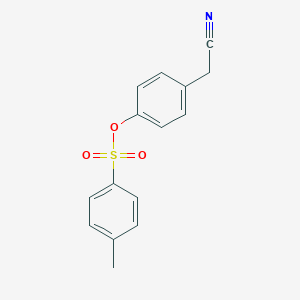

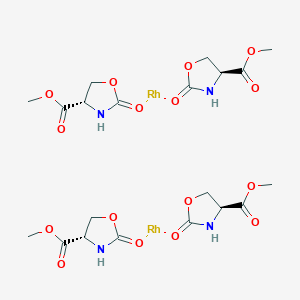
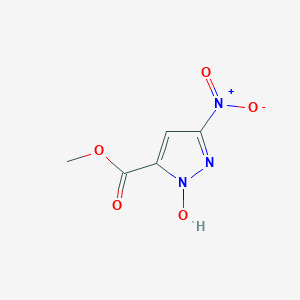

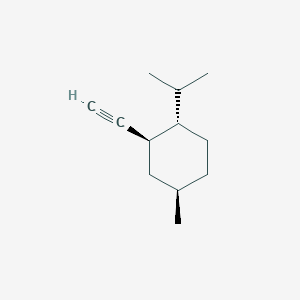

![[5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]-(4-nitrophenyl)diazene](/img/structure/B61773.png)
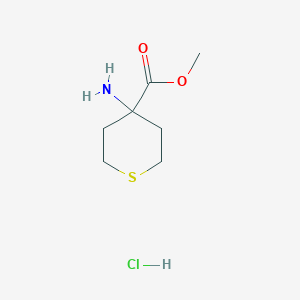
![2-((E)-3-[1-(3-[[3-(Dimethyl(3-[4-[(E)-3-(3-methyl-1,3-benzothiazol-3-ium-2-YL)-2-propenylidene]-1(4H)-pyridinyl]propyl)ammonio)propyl](dimethyl)ammonio]propyl)-4(1H)-pyridinylidene]-1-propenyl)-3-methyl-1,3-benzothiazol-3-ium tetraiodide](/img/structure/B61781.png)
